molecular formula C10H8N2O2 B140970 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile CAS No. 1380540-77-1

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Cat. No.: B140970
CAS No.: 1380540-77-1
M. Wt: 188.18 g/mol
InChI Key: KJLUDHCNWCIINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is a synthetic organic compound with the molecular formula C10H8N2O2. It is a derivative of oxindole, a structure known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile can be synthesized through various methods. One common approach involves the Morita-Baylis-Hillman reaction, which uses isatin as a substrate. The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an aldehyde, followed by the addition of a nitrile group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate inflammatory cytokines and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUDHCNWCIINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Reactant of Route 4
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Reactant of Route 5
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Reactant of Route 6
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.